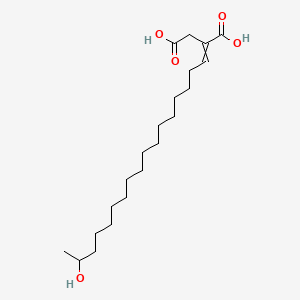

2-(16-Hydroxyheptadecylidene)butanedioic acid

Description

Properties

CAS No. |

62722-96-7 |

|---|---|

Molecular Formula |

C21H38O5 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-(16-hydroxyheptadecylidene)butanedioic acid |

InChI |

InChI=1S/C21H38O5/c1-18(22)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19(21(25)26)17-20(23)24/h16,18,22H,2-15,17H2,1H3,(H,23,24)(H,25,26) |

InChI Key |

IYTRZUNPZJXVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCCC=C(CC(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Butanedioic Acid Core

Butanedioic acid (succinic acid) derivatives are commonly prepared via malonic acid condensation or from halogenated precursors followed by hydrolysis. For instance, malonic acid condensation with suitable alkyl halides under basic conditions is a classical approach to introduce substituents at the 2-position of butanedioic acid.

Introduction of the Hydroxyheptadecylidene Side Chain

The hydroxyheptadecylidene moiety can be introduced through:

- Alkylation reactions using long-chain haloalkanes (e.g., 16-bromohexadecanol derivatives) with malonic acid or its esters under basic conditions.

- Iminium salt intermediates formed by reaction of suitable alkyl compounds with p-toluenesulfonate, followed by condensation with malonic acid to yield the substituted butanedioic acid.

Reduction and Functional Group Transformations

Reduction steps are often necessary to convert nitrile or ester intermediates into hydroxylated alkyl chains. Common reducing agents include sodium borohydride, lithium aluminum hydride, and diisobutylaluminum hydride, selected based on substrate sensitivity and desired selectivity.

Industrially Relevant Synthesis: Insights from Analogous Compounds

A patent (CN114380681B) outlines a robust industrial synthesis for a structurally related compound, 2-(bromomethyl)-2-butylhexanoic acid, which shares the butanedioic acid core and alkyl substitution pattern. This method is instructive for preparing 2-(16-Hydroxyheptadecylidene)butanedioic acid due to its scalability and high yield.

Summary of the Patent Synthesis Route

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of ethyl cyanoacetate with bromobutane | Sodium ethoxide in ethanol, reflux 70-80 °C, 16 h | Formation of alkylated nitrile intermediate |

| 2 | Reduction of nitrile intermediate | Sodium borohydride in ethanol, 40-60 °C, 8-12 h | Conversion to hydroxymethyl derivative |

| 3 | Bromination/hydrolysis | Hydrobromic acid (30-40%) with concentrated sulfuric acid, 130-135 °C, 12 h | Formation of bromomethyl acid intermediate |

One-Pot Method Advantage

The patent also describes a one-pot synthesis combining alkylation and reduction steps, reducing reaction time and purification steps, achieving yields up to 92% for the intermediate and 76.8% for the final acid with purity exceeding 99.5%.

Comparative Data Table of Key Reaction Parameters

| Parameter | Step 1: Alkylation | Step 2: Reduction | Step 3: Bromination/Hydrolysis |

|---|---|---|---|

| Starting Material | Ethyl cyanoacetate | Alkylated nitrile intermediate | Hydroxymethyl intermediate |

| Reagents | Sodium ethoxide, bromobutane | Sodium borohydride | Hydrobromic acid, sulfuric acid |

| Solvent | Ethanol | Ethanol | Aqueous solution |

| Temperature | 70-80 °C reflux | 40-60 °C | 130-135 °C |

| Reaction Time | 16 hours | 8-12 hours | 12 hours |

| Yield | ~90% (one-pot) | ~87.5% | ~76.8% |

| Purity | Not specified | 98% | 99.5% |

| Industrial Suitability | High | High | High |

Summary Table: Suggested Preparation Route for this compound

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Alkylation of malonic acid or ester with 16-hydroxyheptadecyl halide | Sodium ethoxide or sodium methoxide, long-chain haloalkane | Reflux in ethanol or suitable solvent, 16-24 h | Introduces hydroxyheptadecylidene substituent |

| 2 | Condensation with malonic acid if needed | Malonic acid, base (e.g., pyridine) | 80-100 °C, 6-12 h | Forms substituted butanedioic acid backbone |

| 3 | Reduction of nitrile or ester intermediates | Sodium borohydride, lithium aluminum hydride | 40-60 °C, 8-12 h | Converts nitrile/ester to hydroxyl group |

| 4 | Hydrolysis and purification | Acidic aqueous media | 100-150 °C, 12 h | Finalizes acid formation and purification |

Chemical Reactions Analysis

Types of Reactions

2-(16-Hydroxyheptadecylidene)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

2-(16-Hydroxyheptadecylidene)butanedioic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(16-Hydroxyheptadecylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(16-Amino-1-hydroxyhexadecylidene)bisphosphonic Acid (Compound 10)

Structural Differences :

- Functional Groups: Compound 10 substitutes the succinic acid group with bisphosphonic acid and introduces an amino group at the 1st position of its 16-carbon chain .

- Chain Length : The alkyl chain is shorter (16 carbons vs. 17 carbons in the target compound).

Bb16HpaeTCA (Unspecified Structural Analog)

Structural and Functional Insights :

- Complex Structure : Bb16HpaeTCA shares the long alkyl chain and hydroxyl group but may include additional functional groups (e.g., tricarboxylic acid, inferred from "TCA") .

Comparative Data Table

Biological Activity

2-(16-Hydroxyheptadecylidene)butanedioic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a long hydrocarbon chain and a butanedioic acid moiety. The molecular formula is with a molecular weight of approximately 320.49 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of butanedioic acid exhibit significant antimicrobial activities. For instance, cinnamic acid derivatives have been shown to possess antibacterial and antifungal properties, which may extend to related compounds like this compound .

- Mechanism: The antimicrobial effect is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .

- Case Study: In vitro studies on human macrophages showed that certain derivatives reduced the expression of inflammatory markers, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

The compound's structural features suggest it might interact with cancer cell lines. Cinnamic acid derivatives have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma .

- Research Findings: A study indicated that specific derivatives led to decreased cell viability in HepG2 cells, with IC50 values significantly lower than those of standard treatments.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits. These effects could be linked to their ability to modulate oxidative stress and inflammation in neuronal cells.

- Mechanism: By reducing reactive oxygen species (ROS) levels, these compounds may protect neurons from damage associated with neurodegenerative diseases.

Data Summary

The following table summarizes the biological activities associated with this compound and its derivatives based on current research findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.